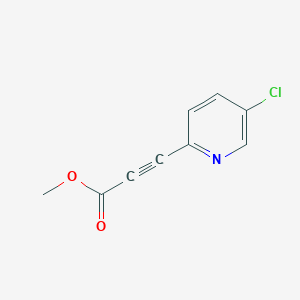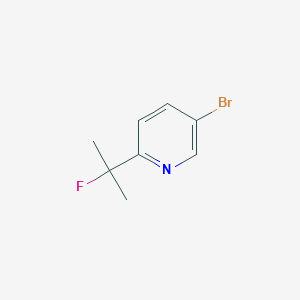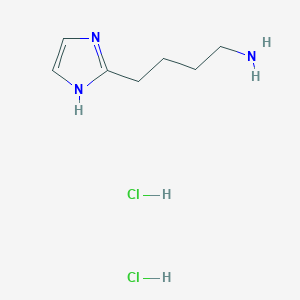
3-Benzoylpyridine-2-carboxylic acid hydrochloride
Übersicht
Beschreibung
3-Benzoylpyridine-2-carboxylic acid hydrochloride is a pyridine derivative . It is a heterocyclic building block used in chemical synthesis . The compound has a molecular weight of 263.68 .
Synthesis Analysis
3-Benzoylpyridine-2-carboxylic acid hydrochloride may be used in the synthesis of 5-methyl-N-aryl substituted-1,3-oxazolidine-2,4-dione derivatives .Molecular Structure Analysis
The IUPAC name for this compound is 3-benzoyl-2-pyridinecarboxylic acid hydrochloride . The InChI code is 1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H .Physical And Chemical Properties Analysis
The compound is in the form of a powder . It has a melting point of 151-155 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
One application of 3-Benzoylpyridine-2-carboxylic acid hydrochloride and its derivatives is in the synthesis of compounds with potential antimicrobial properties. For example, the synthesis and antimicrobial activity of new pyridine derivatives were explored, where 2-Amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were utilized to prepare pyridine-3-carboxylic acids with variable and modest activity against bacteria and fungi (Patel, Agravat, Shaikh, 2011).
Coordination Polymers and Photophysical Properties
Another research area involves the use of 3-Benzoylpyridine-2-carboxylic acid hydrochloride derivatives in the synthesis of coordination polymers with interesting structural and photophysical properties. For instance, lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates, including 3,5-bis(pyridine-2-ylmethoxy)benzoic acid, were synthesized and characterized, demonstrating potential applications in luminescence and material science (Sivakumar, Reddy, Cowley, Butorac, 2011).
Synthesis and Reaction Studies
Additionally, studies have been conducted on the synthesis and reactions of various derivatives, providing insights into their chemical behavior and potential applications. For example, research on the synthesis of [1]Benzofuro[3,2-c]pyridine and its coordination reactions revealed the conversion of related compounds under specific conditions, suggesting applications in complex formation and material science (Mojumdar, Šimon, Krutošíková, 2009).
Chemical Synthesis and Analysis
The compound and its derivatives are also used in chemical synthesis and analysis, as seen in the development of novel fluorogenic reagents for high-sensitivity chromatographic analysis of primary amines, where 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, was characterized for this purpose (Beale, Hsieh, Savage, Wiesler, Novotny, 1989).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261 - P264 - P271 - P280 - P302 + P352 - P305 + P351 + P338, suggesting measures to prevent exposure and manage risks .
Eigenschaften
IUPAC Name |
3-benzoylpyridine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3.ClH/c15-12(9-5-2-1-3-6-9)10-7-4-8-14-11(10)13(16)17;/h1-8H,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLOWKFBFWJCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)C(=O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoylpyridine-2-carboxylic acid hydrochloride | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-chloro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2880214.png)



![2-{4-[1-[2-(benzylamino)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-pentylacetamide](/img/no-structure.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2880220.png)

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B2880222.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)thio)propan-1-one](/img/structure/B2880225.png)
